molecular formula C15H20N2O B14735599 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone CAS No. 6103-52-2

3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone

Cat. No.: B14735599
CAS No.: 6103-52-2
M. Wt: 244.33 g/mol
InChI Key: VKERRRJLZIDHSP-UHFFFAOYSA-N
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Description

3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidine ring and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone typically involves the reaction of pyrrolidine with p-tolyl derivatives under specific conditions. One common method involves the use of sulfuric acid as a catalyst in an aqueous medium, followed by neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidino-1-(p-tolyl)-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a p-tolyl group makes it a versatile compound with diverse applications.

Properties

CAS No.

6103-52-2

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H20N2O/c1-12-4-6-13(7-5-12)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3

InChI Key

VKERRRJLZIDHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3

Origin of Product

United States

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